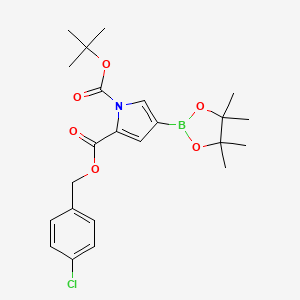

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Description

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is a specialized boronic ester derivative featuring a pyrrole core modified with a BOC (tert-butoxycarbonyl) protecting group and a 4-chlorobenzyloxycarbonyl substituent. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-pyrrole hybrids for pharmaceutical and materials science applications . The BOC group enhances stability during synthetic processes, while the 4-chlorobenzyl moiety introduces electron-withdrawing effects, modulating reactivity in coupling reactions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BClNO6/c1-21(2,3)30-20(28)26-13-16(24-31-22(4,5)23(6,7)32-24)12-18(26)19(27)29-14-15-8-10-17(25)11-9-15/h8-13H,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNFWRXDXIOTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-(4-chlorobenzyloxycarbonyl)pyrrole with a boronic acid derivative under specific conditions to introduce the boronic acid group. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to remove the boronic acid group, yielding a different pyrrole derivative.

Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium or platinum.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Boronic acids have been extensively studied for their potential as anticancer agents due to their ability to inhibit proteasomes. N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can be utilized to develop novel proteasome inhibitors, which are crucial in cancer therapy. These compounds can selectively target cancer cells while sparing normal cells, making them valuable in creating less toxic treatment options .

Enzyme Inhibition

The compound's boronic acid moiety is known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property can be exploited to design inhibitors for various enzymes involved in disease pathways, including those related to diabetes and neurodegenerative diseases .

Organic Synthesis

Cross-Coupling Reactions

this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to participate in these reactions allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the BOC protecting group enhances the stability and solubility of the compound during the reaction process .

Synthesis of Heterocycles

This compound is also instrumental in synthesizing various heterocyclic compounds. Its reactivity can be harnessed to introduce boron into pyrrole-containing frameworks, leading to the development of new materials with unique electronic properties .

Material Science

Polymer Chemistry

In material science, this compound can be used to create functionalized polymers. The boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the design of smart materials that respond to environmental stimuli such as pH or temperature changes .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into polymer matrices can enhance charge transport properties, improving device performance .

Mechanism of Action

The mechanism by which N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or medicinal context, but generally, the compound interacts with specific enzymes or receptors to elicit its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Key analogues include:

Key Observations :

- Electron Effects : The 4-chloro substituent in the target compound balances reactivity and stability, contrasting with the electron-donating methoxy group in analogues, which may reduce coupling efficiency .

- BOC Protection : The BOC group in the target compound and its analogues prevents unwanted side reactions, a feature critical in multi-step syntheses .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is highly sensitive to boronic ester substituents:

- Target Compound : The 4-chlorobenzyl group enhances electrophilicity, improving coupling rates with electron-rich aryl halides. However, steric bulk may reduce efficiency with hindered substrates .

- Methoxycarbonyl Analogues : Lower reactivity due to electron donation, requiring harsher conditions (e.g., higher Pd loading) .

- 4-Nitrophenyl Derivatives : Rapid reactivity in oxidative conditions (e.g., with H₂O₂), useful in sensor applications but less stable in basic coupling environments .

Stability and Handling

- Target Compound : The BOC group and pinacol ester confer stability under ambient storage (recommended refrigeration) and resistance to hydrolysis .

- Non-BOC Analogues: Prone to decomposition under acidic or basic conditions, limiting shelf life .

- Nitro-Substituted Esters: Exhibit instability in the presence of peroxides, forming nitrophenolic byproducts .

Commercial Availability and Pricing

- 1-BOC-2-(methoxycarbonyl)pyrrole-4-boronic acid pinacol ester: Priced at $335/g (Santa Cruz Biotechnology) .

- 4-Fluoro-3-(N-methoxy-N-methylcarbamoyl)phenylboronic acid : ~$44,000/5g (Kanto Reagents) .

- Indazole-based boronic esters : Range from $154–$662/g, reflecting substituent complexity .

The target compound’s 4-chloro and BOC groups likely place it in a higher price tier (>$500/g), given synthetic complexity and niche demand.

Biological Activity

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester, often abbreviated as N-BOC-pyrrole-4-boronic acid pinacol ester, is a compound of significant interest in both organic synthesis and medicinal chemistry. Its unique structural features, including a boronic acid group and a pyrrole ring, provide it with versatile reactivity and potential biological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Formula and Characteristics

- CAS Number : 2377606-67-0

- Molecular Formula : C23H29BClNO6

- Molecular Weight : 446.95 g/mol

- Melting Point : 105°C to 108°C

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological contexts. The presence of the chlorobenzyloxycarbonyl moiety enhances its stability and solubility in organic solvents.

Structural Representation

| Component | Structure |

|---|---|

| Boronic Acid Group | Boronic Acid |

| Pyrrole Ring | Pyrrole Ring |

| Chlorobenzyloxycarbonyl Group | Chlorobenzyloxycarbonyl |

Biochemical Pathways

N-BOC-pyrrole-4-boronic acid pinacol ester is primarily known for its role in the Suzuki-Miyaura cross-coupling reaction, a pivotal method in organic synthesis for forming carbon-carbon bonds. The boronic acid group can interact with various nucleophiles, facilitating the creation of complex molecules that may exhibit biological activity.

Target of Action

The compound's mechanism involves the formation of intermediates that can engage in further reactions leading to biologically relevant compounds. The hydrolysis of boronic pinacol esters can occur under physiological conditions, releasing active boronic acids that can target specific enzymes or receptors.

Pharmacokinetics

The pharmacokinetic profile of N-BOC-pyrrole-4-boronic acid pinacol ester suggests that it may undergo rapid hydrolysis in biological systems, impacting its bioavailability and efficacy. Factors such as pH and temperature can significantly influence the rate of hydrolysis, which is critical when considering its therapeutic applications.

Enzyme Inhibition Studies

Recent research has highlighted the potential of boronic acids as enzyme inhibitors. For instance, studies indicate that derivatives similar to N-BOC-pyrrole-4-boronic acid exhibit inhibitory effects on proteases like thrombin, which plays a critical role in blood coagulation.

Case Study: Thrombin Inhibition

A study demonstrated that certain boronic acid derivatives could effectively inhibit thrombin activity:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-BOC-Pyrrole Boronic Acid | 0.5 | Competitive inhibition |

| Argatroban | 0.1 | Direct active site binding |

This table illustrates the competitive nature of these compounds against thrombin, suggesting potential therapeutic uses in anticoagulation therapy.

Applications in Drug Design

N-BOC-pyrrole-4-boronic acid pinacol ester serves as a building block for synthesizing bioactive molecules. Its ability to undergo selective reactions allows for the design of new drugs targeting various diseases, including cancer and cardiovascular disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves sequential protection and coupling steps:

- BOC Protection : Introduce the tert-butoxycarbonyl (BOC) group to the pyrrole nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Boronic Ester Formation : Perform Miyaura borylation on the pyrrole ring using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent such as DMSO or THF .

- Purification : Isolate the product via silica gel chromatography, followed by recrystallization in hexane/ethyl acetate .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) during column chromatography. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization :

- NMR : Analyze ¹H and ¹³C NMR spectra to confirm the BOC group (δ ~1.4 ppm for tert-butyl), boronic ester (δ ~1.3 ppm for pinacol methyl groups), and aromatic protons .

- Mass Spectrometry : Use high-resolution MS (ESI or MALDI) to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 2–8°C in a sealed, moisture-free container under inert gas (argon/nitrogen). Monitor decomposition via periodic NMR analysis in deuterated solvents (e.g., CDCl₃) to detect hydrolysis of the boronic ester .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Exposure Mitigation : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

- Waste Disposal : Treat as hazardous organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How does the 4-chlorobenzyloxycarbonyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity at the boronic ester, accelerating transmetallation in Suzuki-Miyaura couplings. Compare coupling rates with non-chlorinated analogues using kinetic studies (e.g., monitoring via ¹H NMR or GC-MS) .

- Steric Effects : The bulky benzyloxycarbonyl group may hinder catalyst access. Optimize ligand choice (e.g., bulky SPhos vs. smaller PPh₃) to mitigate steric hindrance .

Q. What strategies improve yields in palladium-catalyzed couplings with this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos-based catalysts in solvents like toluene or dioxane.

- Base Optimization : Evaluate inorganic (K₂CO₃, CsF) vs. organic bases (Et₃N) to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by conducting reactions under microwave irradiation (e.g., 100°C, 30 minutes) .

Q. Can this compound be integrated into covalent organic frameworks (COFs)?

- Methodological Answer :

- Polymerization Feasibility : Test condensation reactions with diols or diamines under solvothermal conditions (e.g., mesitylene/dioxane at 120°C). Monitor crystallinity via PXRD and porosity via BET surface area analysis .

- Challenges : The BOC group may decompose at high temperatures. Use milder conditions (e.g., room-temperature dynamic covalent chemistry) to preserve functionality .

Q. How does hydrolysis of the boronic ester impact its application in aqueous media?

- Methodological Answer :

- Stability Assay : Incubate the compound in buffered solutions (pH 4–9) and monitor decomposition via ¹¹B NMR or HPLC. Hydrolysis rates increase in acidic/basic conditions due to boronic acid formation .

- Mitigation Strategies : Use stabilizing agents (e.g., polyols) or employ anhydrous reaction conditions to prolong stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.